molecular formula C12H9ClN4 B8344810 3-Methyl-6-(m-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

3-Methyl-6-(m-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine

Cat. No. B8344810
M. Wt: 244.68 g/mol
InChI Key: INXUWDAPOGPMQO-UHFFFAOYSA-N
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Patent
US04117130

Procedure details

Following the general procedure of Example 12, 6-(m-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is converted to 6-(m-chlorophenyl)-3-hydrazinopyridazine which is treated with acetyl chloride to give the title compound, m.p. 165°-167° C.
Name
6-(m-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH2:9][CH2:10][C:11](=O)[NH:12][N:13]=2)[CH:5]=[CH:6][CH:7]=1.ClC1C=C(C2[N:27]=[N:26][C:25](NN)=[CH:24]C=2)C=CC=1.C(Cl)(=O)C>>[CH3:24][C:25]1[N:12]2[N:13]=[C:8]([C:4]3[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=3)[CH:9]=[CH:10][C:11]2=[N:27][N:26]=1

Inputs

Step One
Name
6-(m-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=1CCC(NN1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1=CC=C(N=N1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C2N1N=C(C=C2)C2=CC(=CC=C2)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.